Cas no 519-73-3 (Triphenylmethane)

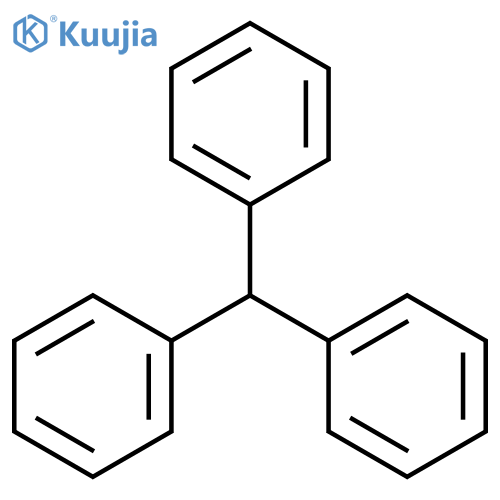

Triphenylmethane structure

商品名:Triphenylmethane

Triphenylmethane 化学的及び物理的性質

名前と識別子

-

- Triphenylmethane

- AKOS 90745

- TRILAN

- TRITAN

- 1,1’,1’’-methylidynetris-benzen

- Benzene, 1,1',1''-methylidynetris-

- Benzene,1,1',1 -methylidynetris-

- benzene,1,1’,1’’-methylidynetris-

- Benzhydrylbenzene

- Methane, triphenyl-

- Triphenylmethan

- Tritane

- Triphenymethane

- 1,1',1''-Methylidene tris[benzene]

- TRIPHENYLMETHANE pure

- 1,1',1''-Methylidynetribenzene

- Triphenylmethane Solution

- 1,1′,1″-Methylidenetris-[benzene]

- 1,1',1''-Methylidynetrisbenzene

-

- MDL: MFCD00004763

- インチ: InChI=1S/C19H16/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H

- InChIKey: AAAQKTZKLRYKHR-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

- BRN: 1909753

計算された属性

- せいみつぶんしりょう: 244.12500

- どういたいしつりょう: 244.125201

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 5.3

じっけんとくせい

- 色と性状: ライトイエロー液体

- 密度みつど: 1.014 g/mL at 25 °C(lit.)

- ゆうかいてん: 92.0 to 95.0 deg-C

- ふってん: 359°C(lit.)

- フラッシュポイント: 358-359°C

- 屈折率: nD100 1.59546

- ようかいど: dioxane: 0.1 g/mL, clear

- すいようせい: 不溶性

- あんていせい: Stable; combustible. Incompatible with strong oxidizing agents.

- PSA: 0.00000

- LogP: 4.86680

- 酸性度係数(pKa): 31.5(at 25℃)

- マーカー: 9741

Triphenylmethane セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S24/25

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S24/25

- リスク用語:R36/37/38

- TSCA:Yes

Triphenylmethane 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

Triphenylmethane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0515-25g |

Triphenylmethane |

519-73-3 | 98.0%(GC) | 25g |

¥290.0 | 2022-06-10 | |

| TRC | T808900-50g |

Triphenylmethane |

519-73-3 | 50g |

$ 316.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T493A-500g |

Triphenylmethane |

519-73-3 | 99% | 500g |

¥605.0 | 2022-06-10 | |

| Apollo Scientific | OR0040-5Kg |

Triphenylmethane |

519-73-3 | 5kg |

£355.00 | 2025-02-19 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 101303-500G |

Triphenylmethane |

519-73-3 | 500g |

¥3590.7 | 2023-12-10 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102759-25g |

Triphenylmethane |

519-73-3 | 99% | 25g |

¥92.90 | 2023-09-01 | |

| Fluorochem | 175400-1g |

Triphenylmethane |

519-73-3 | 99% | 1g |

£10.00 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T60710-5g |

Triphenylmethane |

519-73-3 | 99% | 5g |

¥38.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002749-500g |

Triphenylmethane |

519-73-3 | 99% | 500g |

¥379 | 2024-05-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T818718-2.5kg |

Triphenylmethane |

519-73-3 | 99% | 2.5kg |

2,828.00 | 2021-05-17 |

Triphenylmethane サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:519-73-3)Triphenylmethane

注文番号:A828866

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Monday, 2 September 2024 16:11

価格 ($):365.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:519-73-3)三苯基甲烷

注文番号:LE2473419

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:40

価格 ($):discuss personally

Triphenylmethane 関連文献

-

1. The reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate (potassium xanthate) in benzene and cumene. A note of caution on the application of the radical trap dicyclohexylphosphine as a probe for electron-transfer-initiated reactions of triphenylmethyl halidesPéter Huszthy,Gy?ngyi Izsó(née Gergácz),Károly Lempert,Miklós Gy?r,Antal Rockenbauer J. Chem. Soc. Perkin Trans. 2 1990 2009

-

2. The ambident reactivity of triphenylmethyl radicals in hydrogen-abstraction reactions and the mechanism of the base-catalysed rearrangement of (diphenylmethylene)cyclohexadienes (a type of semibenzene) into triphenylmethanePéter Huszthy,Károly Lempert,Gyula Simig,József Tamás,Judit Hegedüs-Vajda,Gábor Tóth J. Chem. Soc. Perkin Trans. 2 1985 491

-

3. 311. The anionic nature of the desyl and the α-benzoylbenzhydryl radical as compared with the cationoid reactivity of the triphenylmethyl radical. the hydrolysis of thio-estersYoussef Iskander J. Chem. Soc. 1948 1549

-

J. C. Bevington,H. G. Troth Trans. Faraday Soc. 1963 59 127

-

Kevin J. Romero,Matthew S. Galliher,Derek A. Pratt,Corey R. J. Stephenson Chem. Soc. Rev. 2018 47 7851

519-73-3 (Triphenylmethane) 関連製品

- 595-91-5(2,2,2-Triphenylacetic Acid)

- 630-76-2(Tetraphenylmethane)

- 3695-77-0(Triphenylmethanethiol)

- 466-37-5(2,2,2-Triphenylacetophenone)

- 100-18-5(1,4-Diisopropylbenzene)

- 596-03-2(4',5'-Dibromofluorescein)

- 717-74-8(1,3,5-Triisopropylbenzene)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:519-73-3)Triphenylmethane

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:519-73-3)Triphenylmethane

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ